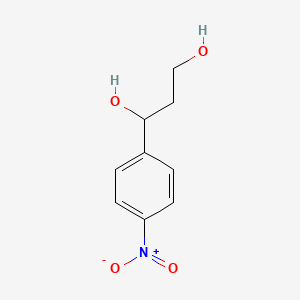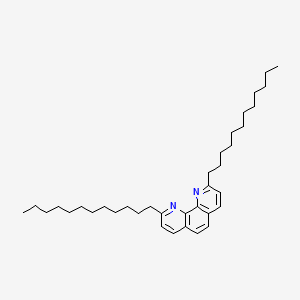
3,6,9,12-Tetraoxahexacosan-1-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxahexacosan-1-oic acid: is a chemical compound with the molecular formula C22H44O6 . It is characterized by the presence of multiple ether linkages and a carboxylic acid group. This compound is part of a class of chemicals known for their unique structural properties, which make them useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxahexacosan-1-oic acid typically involves the reaction of polyethylene glycol derivatives with carboxylic acid precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraoxahexacosan-1-oic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The ether linkages can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of ether derivatives .
Applications De Recherche Scientifique
3,6,9,12-Tetraoxahexacosan-1-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraoxahexacosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and carboxylic acid group allow it to participate in various biochemical processes, potentially affecting enzyme activity, cellular signaling, and other molecular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12-Tetraoxapentacosan-1-oic acid: Similar in structure but with one less carbon atom in the chain.
3,6,9,12-Tetraoxatetracosan-1-ol: Contains an alcohol group instead of a carboxylic acid.
3,6,9,12-Tetraoxahexadecan-1-ol: A shorter chain ether compound with similar properties.
Uniqueness
3,6,9,12-Tetraoxahexacosan-1-oic acid is unique due to its specific chain length and the presence of multiple ether linkages combined with a carboxylic acid group. This combination of features makes it particularly versatile in various chemical and industrial applications .
Propriétés
Numéro CAS |
141454-85-5 |
|---|---|
Formule moléculaire |
C22H44O6 |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-15-16-26-17-18-27-19-20-28-21-22(23)24/h2-21H2,1H3,(H,23,24) |
Clé InChI |
IWTTWPTXRWUSBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
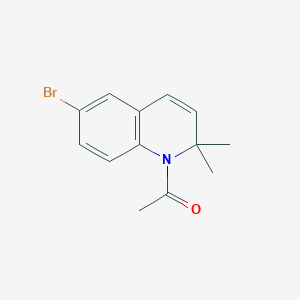

![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
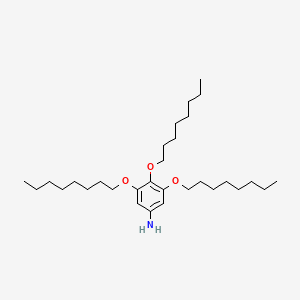
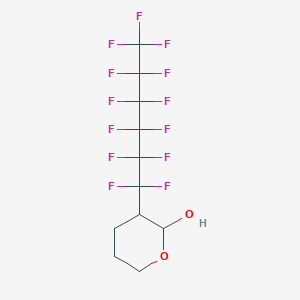

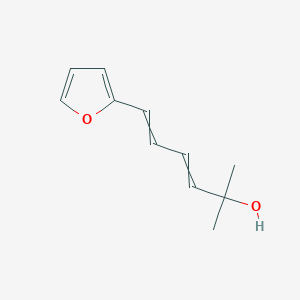
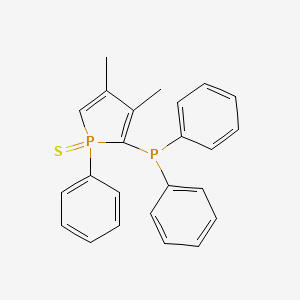

![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
